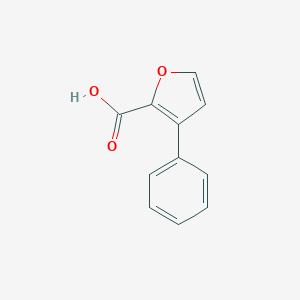

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

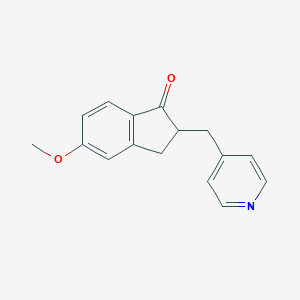

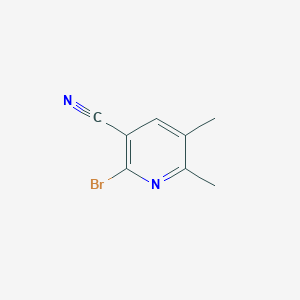

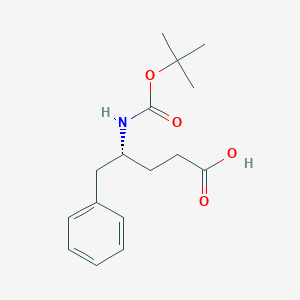

“Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” is a chemical compound with the molecular formula C11H10O3 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” is represented by the InChI code: 1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” has a molecular weight of 190.2 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación

Catalytic Reduction and Surface Chemistry

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and related compounds are studied for their interactions with catalysts, such as yttrium oxide, under hydrogen to examine the reduction processes. These studies provide insights into the mechanisms of surface chemistry, including the formation and reduction of surface benzoate and methoxide during reactions. This knowledge is crucial for understanding catalytic processes and developing new catalysts for chemical synthesis (King & Strojny, 1982).

Synthesis and Corrosion Inhibition

Research into methyl benzoate derivatives has led to the development of new inhibitors against the corrosion of mild steel in acidic media. The synthesis of these compounds, characterized by spectroscopic techniques, demonstrates their potential as corrosion inhibitors, highlighting their practical applications in protecting industrial materials (Arrousse et al., 2021).

Organic Synthesis and Regioselectivity

The palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates, involving methyl 3-(3-hydroxyprop-1-ynyl)benzoate, showcases the importance of these compounds in organic synthesis. These reactions provide a route to various organic structures with specific regioselectivity, contributing to the development of new synthetic methodologies (Labrosse et al., 2003).

Antimicrobial and Molluscicidal Activities

Studies on prenylated benzoic acid derivatives, including compounds structurally related to methyl 3-(3-hydroxyprop-1-ynyl)benzoate, have uncovered their antimicrobial and molluscicidal activities. These findings suggest potential applications in developing new antimicrobial agents and pest control methods (Orjala et al., 1993).

Polymeric Materials

The thermal polymerization of related benzoate esters into hyperbranched aromatic polyamides showcases the role of these compounds in creating new materials with potential applications in various fields, including coatings, adhesives, and composite materials (Yang, Jikei, & Kakimoto, 1999).

Safety And Hazards

“Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” is labeled with the GHS07 pictogram. The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and using personal protective equipment .

Propiedades

IUPAC Name |

methyl 3-(3-hydroxyprop-1-ynyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCZFVYRCHQNLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)